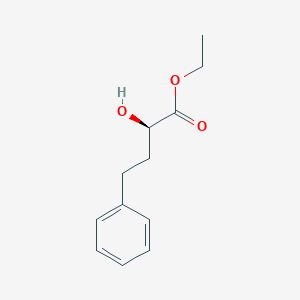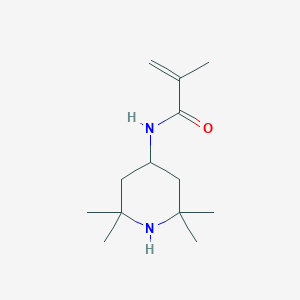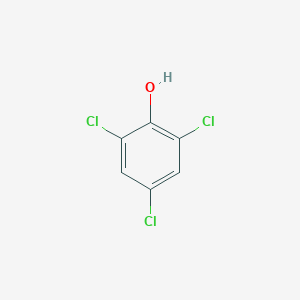
Cuscohygrine
Vue d'ensemble
Description
Cuscohygrine is a naturally occurring alkaloid found in many species of the Solanaceae family, including tobacco, potatoes, and eggplants. It is a nitrogenous compound with a molecular weight of about 290 Da. It has a variety of pharmacological effects, including anti-inflammatory and anti-bacterial properties. This compound has also been found to have anti-cancer and anti-tumor properties in laboratory studies.
Applications De Recherche Scientifique
Alcaloide dans les feuilles de coca
La cuscohygrine, ainsi que le métabolite apparenté hygrine, a été isolée pour la première fois par Carl Liebermann en 1889 comme un alcaloïde accompagnant la cocaïne dans les feuilles de coca . C'est une huile qui peut être distillée sans décomposition uniquement sous vide et qui est soluble dans l'eau .
Structure chimique et synthèse
La this compound a une structure simple et sa structure a été déterminée par ses dégradations et ses réactions . La configuration absolue de la this compound au seul centre chiral s'est avérée être l par Karrer en 1948 . Plusieurs méthodes de synthèse de la this compound ont été rapportées, notamment la synthèse en deux étapes de Sorm , la synthèse d'Anet et al. , et la synthèse de Muthusubramanian .
Marqueur pour la mastication de la coca
L'hygrine et la this compound sont de bons marqueurs pour distinguer la mastication des feuilles de coca de l'abus de cocaïne . Cette découverte a des implications importantes pour les tests de dépistage des drogues en milieu de travail et les affaires judiciaires .
Réduction de la this compound
La réduction de la this compound avec du sodium et de l'éthanol produit un mélange de deux alcools méso épimères
Mécanisme D'action
Target of Action
Cuscohygrine is a bis N-methyl pyrrolidine alkaloid found in coca plants . It can also be extracted from plants of the family Solanaceae, including Atropa belladonna (deadly nightshade) and various Datura species . This compound usually occurs along with other, more potent alkaloids such as atropine or cocaine
Mode of Action
This compound has been docked with Acetylcholinesterase (AChE) through hydrogen bonds with Peripheral Anionic Site (PAS) and through hydrophobic interactions with the catalytic triad . This suggests that this compound could potentially act as a dual inhibitor of AChE .
Biochemical Pathways
The biosynthesis of this compound involves several steps . Ornithine is methylated to N-methylornithine and when decarboxylated, becomes N-methylputrescine . 4-methylaminobutanal is yielded from the oxidation of the primary amino-group . 4-methylaminobutanal then cyclizes to an N-methyl-l-pyrrolinium salt . The condensation of the pyrrolinium salt with acetoacetyl coenzyme A yields hygrine . Finally, the condensation of the hygrine molecule with another molecule of pyrrolidinium salt yields this compound .
Pharmacokinetics
Computational tools like admetsar30 can be used to predict these properties .
Result of Action
Its potential interaction with ache suggests it could influence neurotransmission .
Safety and Hazards
The safety data sheet for Cuscohygrine suggests that if inhaled, the victim should be moved into fresh air . If skin contact occurs, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .
Analyse Biochimique
Biochemical Properties
Cuscohygrine is involved in various biochemical reactions. It is a simple molecule and its structure has been decided by its degradations and reactions . It is an oil that can be distilled without decomposition only in vacuum . It is soluble in water . It also forms a crystalline trihydrate which melts at 40–41 °C .
Cellular Effects
It is known that this compound usually occurs along with other, more potent alkaloids such as atropine or cocaine , which can have significant effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that it is a bis N-methyl pyrrolidine alkaloid , suggesting that it may interact with biomolecules in a similar manner to other pyrrolidine alkaloids.
Temporal Effects in Laboratory Settings
It is known that this compound is an oil that can be distilled without decomposition only in vacuum , suggesting that it may be stable over time under certain conditions.
Dosage Effects in Animal Models
It is known that this compound usually occurs along with other, more potent alkaloids such as atropine or cocaine , which can have significant effects at different dosages.
Metabolic Pathways
This compound is involved in the metabolic pathway of ornithine . Ornithine is methylated to N-methylornithine and when decarboxylated, becomes N-methylputrescine . 4-methylaminobutanal is yielded from the oxidation of the primary amino-group . 4-methylaminobutanal then cyclizes to an N-methyl-l-pyrrolinium salt . The condensation of the pyrrolinium salt with acetoacetyl coenzyme A yields hygrine . Finally, the condensation of the hygrine molecule with another molecule of pyrrolidinium salt yields this compound .
Transport and Distribution
It is known that this compound is soluble in water , suggesting that it may be able to move freely within the aqueous environment of the cell.
Subcellular Localization
Given its solubility in water , it is likely that it can be found throughout the cell.
Propriétés
IUPAC Name |
1,3-bis(1-methylpyrrolidin-2-yl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBIACKKLGVLFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC(=O)CC2CCCN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cuscohygrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030290 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
454-14-8 | |
| Record name | Cuscohygrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030290 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
40 - 41 °C | |
| Record name | Cuscohygrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030290 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of cuscohygrine?
A1: this compound has a molecular formula of C13H24N2O and a molecular weight of 224.34 g/mol.
Q2: Are there any spectroscopic data available to characterize this compound?
A2: Researchers often utilize techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) to analyze and quantify this compound in plant extracts and biological samples [, , , , , , , ]. Additionally, infrared (IR) spectroscopy can be used to confirm the presence of characteristic functional groups within the molecule [].
Q3: How is this compound synthesized in plants?
A3: this compound biosynthesis originates from the amino acid ornithine. Studies have shown that hygrine, another pyrrolidine alkaloid, serves as the direct precursor to this compound in plants like Scopolia lurida []. The incorporation of ornithine into the pyrrolidine ring structure of this compound aligns with the established biogenetic pathways for other related alkaloids [].
Q4: In which plants is this compound primarily found?
A4: this compound is primarily found in plants belonging to the Solanaceae and Erythroxylaceae families. Some notable examples include:
- Erythroxylum coca: Coca leaves, known for their cocaine content, also contain this compound as a minor alkaloid [, , , , ].
- Atropa belladonna: This plant, also known as deadly nightshade, contains various tropane alkaloids, including this compound [, ].
- Datura species: Datura plants, known for their psychoactive properties, have also been found to contain this compound [, ].
- Scopolia species: Like Atropa belladonna, Scopolia species are a source of tropane alkaloids and contain this compound [, ].
- Convolvulus species: Certain bindweed species like Convolvulus arvensis and Convolvulus lanatus have been reported to contain this compound [, ].
Q5: How does the content of this compound vary within a plant?
A5: Research on Erythroxylum coca indicates that the distribution of this compound, along with other alkaloids like cocaine and methyl ecgonine, is not uniform within the leaf. The highest concentrations of these alkaloids are generally found in the lamina periphery [].
Q6: What are the potential pharmacological applications of this compound?
A6: While research on this compound's pharmacological properties is ongoing, some studies suggest potential applications:
- Neurodegenerative disorders: Computational studies have explored the potential of this compound and other alkaloids from Withania somnifera as inhibitors against targets implicated in neurodegenerative diseases like Alzheimer's disease [, ].
- Acetylcholinesterase inhibition: Research suggests that extracts from Datura metel, which contain this compound, exhibit acetylcholinesterase inhibitory activity. This property has led to investigations into its potential for managing Alzheimer's disease [].
Q7: Have there been any in vitro or in vivo studies on this compound's efficacy?
A7: While in silico studies provide valuable insights, further research, including cell-based assays and animal models, is needed to validate these findings and comprehensively evaluate this compound's efficacy for specific therapeutic applications.
Q8: What are the commonly used analytical methods for the detection and quantification of this compound?
A8: Researchers utilize various analytical techniques to identify and quantify this compound:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique allows for separating, identifying, and quantifying this compound based on its mass-to-charge ratio [, , , ].
- High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV detection or mass spectrometry provides a sensitive method for analyzing this compound in complex mixtures like plant extracts [, , , , , ].
- High-Performance Thin-Layer Chromatography (HPTLC): HPTLC, often coupled with densitometry, is a versatile technique used for both qualitative and quantitative analysis of this compound, particularly in plant materials and formulations [, , ].
Q9: Have these analytical methods been validated for this compound analysis?
A10: The development and validation of reliable analytical methods are crucial for accurately assessing this compound levels in various matrices. Researchers have emphasized the importance of validating methods for analyzing coca leaf alkaloids, including this compound, in biological samples like oral fluid []. This validation process typically involves evaluating parameters like accuracy, precision, specificity, linearity, and limits of detection and quantification to ensure the method's suitability for the intended purpose.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















